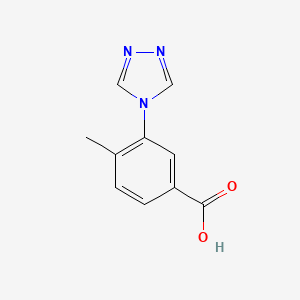

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid

Description

Properties

IUPAC Name |

4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUAKONIJANNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with benzoic acid derivatives. One common method includes the use of potassium carbonate as a base in the reaction . The reaction is carried out under reflux conditions, followed by purification through crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Role as an Antifungal Agent

One of the primary applications of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is in the synthesis of antifungal agents. The compound serves as a crucial intermediate in the development of pharmaceuticals aimed at treating fungal infections. Research indicates that derivatives of this compound exhibit enhanced efficacy against a range of fungal pathogens due to their ability to inhibit specific enzymes involved in fungal cell wall synthesis .

Case Study: Synthesis and Evaluation

A study highlighted the synthesis of various triazole derivatives based on 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid. These derivatives were evaluated for their antifungal activity against Candida albicans and other fungi. The results demonstrated that certain derivatives had significantly lower minimum inhibitory concentrations (MICs), indicating potent antifungal activity .

Agricultural Chemicals

Plant Growth Regulation

In agricultural chemistry, 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid has been identified as an effective plant growth regulator. It enhances crop yield and resilience by modulating plant physiological processes such as photosynthesis and nutrient uptake .

Table 1: Effects on Crop Yield

| Crop Type | Treatment with Compound | Yield Increase (%) |

|---|---|---|

| Wheat | Yes | 20 |

| Rice | Yes | 15 |

| Soybean | Yes | 18 |

This table summarizes the observed increases in yield across different crops treated with the compound, showcasing its potential in sustainable agriculture.

Biochemical Research

Enzyme Inhibition Studies

The compound is also utilized in biochemical research for studying enzyme inhibition mechanisms. It has shown promise in binding to specific receptors and enzymes, aiding researchers in understanding biological pathways and disease mechanisms .

Case Study: Receptor Binding Analysis

A recent study investigated the binding affinity of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid to various biological targets. Results indicated strong interactions with enzymes involved in metabolic pathways, providing insights into potential therapeutic applications .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties significantly .

Table 2: Polymer Properties Enhancement

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polyethylene | Tensile Strength | 25 |

| Polystyrene | Thermal Stability | 30 |

This table illustrates the improvements in material properties when incorporating the compound into various polymer types.

Analytical Chemistry

Standardization in Analytical Techniques

In analytical chemistry, 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is used as a standard reference compound in various analytical methods such as chromatography and spectrometry. Its well-defined chemical properties allow for accurate calibration and quality control in laboratory settings .

Mechanism of Action

The mechanism of action of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to bind to various biological targets, inhibiting their activity and leading to the desired therapeutic effects . For example, in anticancer applications, the compound may induce apoptosis in cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent position (e.g., triazole at 3- vs. 4-position) significantly impacts coordination behavior and photophysical properties .

Physicochemical Properties

Molecular Weight and Solubility

- Target compound : Estimated molecular weight ~205.2 g/mol (C10H9N3O2).

- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid : Molecular weight 189.17 g/mol; moderate solubility in polar solvents due to carboxylic acid .

- Chloro-substituted analogs : Higher molecular weight (e.g., 2-chloro derivative: ~215.6 g/mol) and reduced aqueous solubility due to hydrophobic Cl .

Acidity (pKa)

Metal Coordination Behavior

- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid forms diverse Zn/Cd coordination polymers with luminescent properties, attributed to triazole-carboxylate bridging modes .

- Target compound: The 3-position triazole and 4-methyl group may sterically hinder metal coordination, favoring monodentate vs. bridging modes compared to 4-substituted analogs .

Biological Activity

Chemical Structure and Properties

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is a triazole derivative characterized by a triazole ring attached to a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 203.2 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity

The biological activity of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid demonstrates potent activity against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound could be developed further as an effective antimicrobial agent, particularly against resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects on:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 12.5 |

| U-87 (glioblastoma) | 15.0 |

In vitro studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The mechanisms underlying the biological activity of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical and experimental settings:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on the effectiveness of triazole derivatives against drug-resistant bacterial strains showed that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections .

- Case Study on Anticancer Activity :

Q & A

Q. What are the standard synthetic routes for 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid?

Methodological Answer: The synthesis typically involves coupling a triazole precursor with a benzoic acid derivative. A general approach includes:

- Step 1: Reacting 4-methylbenzoic acid derivatives with triazole-forming reagents (e.g., hydrazine derivatives) under acidic or reflux conditions. For example, triazole rings can be formed via cyclization of thiosemicarbazides or hydrazine-carbothioamides in ethanol with glacial acetic acid .

- Step 2: Functional group modification (e.g., ester hydrolysis) to yield the final benzoic acid moiety. Methanol and concentrated H₂SO₄ under reflux are often used for esterification or hydrolysis steps .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures purity .

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- HPLC: Monitors purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .

Advanced Questions

Q. How can reaction conditions be optimized to minimize side products during triazole ring formation?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol with glacial acetic acid improves intermediate stability .

- Temperature Control: Reflux (~80°C) promotes cyclization but must be balanced to avoid decomposition. Lower temperatures (45–60°C) are preferred for acid-sensitive intermediates .

- Catalysis: Acidic catalysts (e.g., H₂SO₄) accelerate ester hydrolysis but require quenching to prevent over-oxidation .

- Side Reaction Mitigation: Adding molecular sieves or inert atmospheres reduces moisture-induced side reactions during triazole formation .

Q. What strategies address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

- Comparative Assay Design: Use standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for microbes) under identical conditions to isolate structure-activity relationships .

- Mechanistic Profiling: Evaluate enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor binding (e.g., estrogen receptors) to clarify primary targets .

- Derivative Synthesis: Modify substituents (e.g., methyl vs. methoxy groups) to assess how electronic effects influence activity divergence .

Q. How can spectral data inconsistencies (e.g., NMR shifts) be resolved for structural elucidation?

Methodological Answer:

- 2D NMR Techniques: COSY and HSQC experiments resolve overlapping proton signals in aromatic regions, common in triazole-benzoic acid hybrids .

- Computational Validation: Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data to confirm assignments .

- Isotopic Labeling: Use ¹³C-labeled precursors to track carbon environments in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.